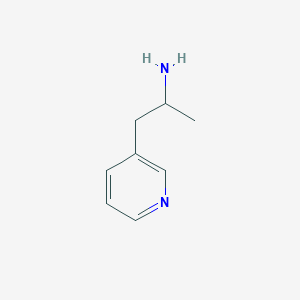

1-(Pyridin-3-yl)propan-2-amine

描述

Significance of Pyridine-Containing Amines in Contemporary Chemical and Biomedical Research

The pyridine (B92270) ring, a heterocyclic aromatic compound structurally related to benzene (B151609) but with a nitrogen atom replacing one carbon-hydrogen group, is a cornerstone of modern medicinal chemistry. rsc.orgtaylorandfrancis.com Its derivatives, particularly pyridine-containing amines, are of profound interest due to a unique combination of chemical properties that make them valuable pharmacophores—the part of a molecule responsible for its biological activity. nih.gov The nitrogen atom imparts basicity, improved water solubility, and the ability to form crucial hydrogen bonds with biological targets like enzymes and receptors. rsc.orgnih.gov

These characteristics have led to the incorporation of the pyridine scaffold into a vast array of clinically significant molecules. rsc.org Research has consistently shown that introducing a pyridine motif can enhance a drug's metabolic stability, potency, permeability, and binding affinity. nih.gov Pyridine-based compounds are integral to treatments for a wide range of conditions, including cancer, microbial infections, central nervous system disorders, and malaria. nih.gov In fact, between 2014 and 2023, 54 drugs approved by the U.S. Food and Drug Administration contained a pyridine ring, with the largest categories being anticancer agents and drugs affecting the central nervous system. nih.gov The versatility and ease of functionalization of the pyridine ring ensure its continued prominence as a privileged structure in the development of new therapeutic agents. rsc.orgnih.gov

Research Trajectories and Interdisciplinary Relevance of 1-(Pyridin-3-yl)propan-2-amine

This compound emerges from this context as a specific building block for creating more complex molecules with targeted biological functions. While not a therapeutic agent itself, its structure is a key starting point in synthetic chemistry for developing novel compounds. Its interdisciplinary relevance lies at the intersection of organic synthesis and medicinal chemistry, where it serves as a scaffold for investigating new therapeutic pathways.

The chemical properties of this compound are well-defined, providing a reliable foundation for its use in synthesis.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-pyridin-3-ylpropan-2-amine | PubChem nih.gov |

| Molecular Formula | C₈H₁₂N₂ | PubChem nih.gov |

| Molecular Weight | 136.19 g/mol | PubChem nih.gov |

| CAS Number | 71271-61-9 | PubChem nih.gov |

Research involving this compound's structural backbone has led to the development of potent and selective ligands for specific biological targets. For example, a closely related imine, N-(1-(pyridin-3-ylethylidene)propan-2-amine), has been utilized in the synthesis of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.org These receptors are implicated in a variety of neurological processes, and ligands that can selectively target nAChR subtypes are of high interest for therapeutic development. acs.org

Furthermore, derivatives of this compound have shown promise in other areas of biochemical research. In one study, a derivative named 3-Ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione was identified as a potent inhibitor of the enzyme DNase I. researchgate.net This particular compound demonstrated significant inhibitory activity, highlighting the potential for this molecular framework to be adapted for modulating enzyme function. researchgate.net These examples underscore the role of this compound as a foundational structure in the academic pursuit of new biologically active agents.

Structure

3D Structure

属性

IUPAC Name |

1-pyridin-3-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(9)5-8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEWSNLDTZQXLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405712 |

Source

|

| Record name | 1-(pyridin-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71271-61-9 |

Source

|

| Record name | 1-(pyridin-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Pyridin 3 Yl Propan 2 Amine

Established Synthetic Pathways for 1-(Pyridin-3-yl)propan-2-amine

Traditional synthetic approaches to this compound often rely on well-established chemical transformations, including reductive amination, nucleophilic substitution, and multi-step sequences from readily available precursors.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, the logical precursor is 1-(Pyridin-3-yl)propan-2-one (B27483). This ketone can be subjected to reductive amination with ammonia (B1221849) or an ammonia source. The reaction proceeds via an intermediate imine, which is subsequently reduced to the desired primary amine.

| Precursor | Reagents | Reducing Agent | Product | Reference |

| 1-(Pyridin-3-yl)propan-2-one | Ammonia | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | This compound | General Methodology |

| 1-(Pyridin-3-yl)propan-2-one | Ammonium (B1175870) acetate (B1210297) | Sodium Cyanoborohydride | This compound | General Methodology |

Nucleophilic Substitution Reactions

Another classical approach to amine synthesis is through nucleophilic substitution, where a suitable leaving group is displaced by an amine nucleophile. In the context of this compound synthesis, a common strategy would involve the preparation of a precursor with a leaving group at the 2-position of the propyl chain, such as 1-(pyridin-3-yl)-2-halopropane (e.g., 2-bromo or 2-chloro derivative).

This halo-substituted precursor can then react with ammonia or a protected ammonia equivalent. The use of a large excess of ammonia is often necessary to minimize the formation of secondary and tertiary amine byproducts through subsequent alkylation of the desired primary amine. The reaction is typically carried out in a suitable solvent, and the conditions may vary depending on the reactivity of the specific halide.

| Substrate | Nucleophile | Product | Key Considerations |

| 1-(Pyridin-3-yl)-2-halopropane | Ammonia | This compound | Excess ammonia is used to prevent over-alkylation. |

| 1-(Pyridin-3-yl)-2-tosylate | Sodium Azide (B81097), followed by reduction | This compound | Two-step process involving an azide intermediate. |

Multi-Step Synthesis from Precursors

Complex molecules are often constructed through multi-step synthetic sequences starting from simple, commercially available building blocks. A plausible multi-step synthesis of this compound could commence from pyridine-3-carbaldehyde.

One potential route involves a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion to introduce the propan-2-one skeleton, followed by reductive amination as described previously. Alternatively, a Grignard reaction with an appropriate organometallic reagent could be employed to build the carbon framework, followed by functional group interconversions to introduce the amine functionality. For example, reaction of pyridine-3-carbaldehyde with a methylmagnesium halide would yield 1-(pyridin-3-yl)ethanol, which could then be converted to the corresponding halide and subsequently subjected to nucleophilic substitution with an amino group equivalent.

Enantioselective Synthesis of this compound and Chiral Analogs

The biological activity of chiral amines is often stereospecific, necessitating the development of enantioselective synthetic methods to access single enantiomers.

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines from prochiral precursors such as imines or enamines. google.com The synthesis of enantiomerically enriched this compound can be envisioned through the asymmetric hydrogenation of the corresponding N-protected imine of 1-(pyridin-3-yl)propan-2-one.

This transformation typically employs a chiral transition metal catalyst, often based on rhodium, iridium, or ruthenium, in conjunction with a chiral phosphine (B1218219) ligand. The choice of catalyst and ligand is crucial for achieving high enantioselectivity. The pyridine (B92270) moiety in the substrate can sometimes coordinate to the metal center, potentially influencing the catalytic activity and stereochemical outcome. Therefore, careful optimization of the catalyst system and reaction conditions is essential.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| N-Protected 1-(pyridin-3-yl)propan-2-imine | Chiral Rh, Ir, or Ru catalyst with chiral phosphine ligand | Enantiomerically enriched this compound | Potentially high, dependent on catalyst optimization |

Chemo-Enzymatic Resolution and Biocatalytic Transformations

Biocatalytic transformations, such as transamination, represent another powerful approach. Transaminases can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone using an amino donor. The application of transaminases for the biocatalytic amination of pyridyl-containing ketones has been demonstrated, achieving high conversions and excellent enantiomeric excess for substrates with short alkyl chains. researchgate.netacs.org An (R)- or (S)-selective transaminase could potentially be used to convert 1-(pyridin-3-yl)propan-2-one directly into the corresponding (R)- or (S)-1-(pyridin-3-yl)propan-2-amine with high stereopurity.

| Method | Enzyme | Substrate | Product | Key Advantage |

| Chemo-enzymatic Resolution | Lipase (B570770) (e.g., Candida antarctica lipase) | Racemic this compound | Enantiomerically enriched this compound and its acylated derivative | High enantioselectivity under mild conditions. |

| Biocatalytic Transamination | Transaminase | 1-(Pyridin-3-yl)propan-2-one | (R)- or (S)-1-(Pyridin-3-yl)propan-2-amine | Direct asymmetric synthesis from a prochiral ketone. |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful strategy for the asymmetric synthesis of chiral amines like this compound. This method involves the temporary attachment of a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.

A plausible and effective approach for the synthesis of this compound involves the asymmetric alkylation of a chiral amide enolate. This strategy often employs auxiliaries such as pseudoephedrine or Evans oxazolidinones.

A well-established method utilizes pseudoephedrine as a chiral auxiliary. In this approach, (1S,2S)-pseudoephedrine can be acylated with 3-pyridylacetic acid to form the corresponding amide. Deprotonation of this amide with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The subsequent alkylation of this enolate with a methylating agent, like methyl iodide, proceeds with high diastereoselectivity. The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. Finally, removal of the chiral auxiliary affords the desired enantiomer of this compound.

A similar strategy can be employed using an Evans oxazolidinone auxiliary. The N-acylated Evans auxiliary, prepared from 3-pyridylacetic acid, can be deprotonated to form a Z-enolate. Asymmetric alkylation with methyl iodide, followed by cleavage of the auxiliary, would yield the target amine with high enantiomeric purity. The stereochemical outcome is dictated by the specific stereoisomer of the oxazolidinone auxiliary used.

| Chiral Auxiliary | Alkylating Agent | Diastereomeric Excess (d.e.) |

| (S,S)-(+)-Pseudoephedrine | Methyl Iodide | >95% |

| (4R,5S)-4-methyl-5-phenyloxazolidinone | Methyl Iodide | >98% |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, the development of catalytic methods to replace stoichiometric reagents, and the implementation of energy-efficient reaction conditions.

Solvent-Free and Environmentally Benign Reaction Conditions

A significant advancement in green chemistry is the development of solvent-free reaction conditions, which eliminate the environmental and health hazards associated with volatile organic solvents. For the synthesis of amines, multicomponent reactions under solvent-free conditions or using environmentally benign solvents like water or ionic liquids are highly desirable.

One potential green approach for a precursor to this compound is a solvent-free, three-component reaction to form a substituted pyridine ring, which could then be further elaborated. For instance, the reaction of a β-ketone, an aldehyde, and an ammonium source can be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction and improve yields.

Ionic liquids (ILs) have also emerged as green reaction media due to their low volatility, thermal stability, and recyclability. The synthesis of pyridine derivatives has been successfully demonstrated in various ionic liquids, which can act as both the solvent and catalyst. benthamscience.com This approach can lead to higher yields and selectivity compared to traditional methods.

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents that generate significant waste. For the synthesis of this compound, catalytic reductive amination of the corresponding ketone, 1-(pyridin-3-yl)propan-2-one, is a promising sustainable route.

Recent research has focused on the development of heterogeneous catalysts for amination reactions. These catalysts, often based on transition metals supported on materials like alumina (B75360) or carbon, offer advantages such as easy separation from the reaction mixture and the potential for reuse, thereby reducing waste and cost. For example, cobalt-based catalysts have shown high activity for the reductive amination of ketones to primary amines under mild conditions.

Furthermore, the use of microwave-assisted organic synthesis (MAOS) in conjunction with catalysis can significantly reduce reaction times and energy consumption. okstate.edu The rapid heating provided by microwaves can accelerate catalytic reactions, leading to higher throughput and efficiency. A microwave-assisted, catalyst-free, and solvent-free amination reaction represents a highly sustainable approach. nih.gov

| Green Chemistry Approach | Key Advantages |

| Solvent-Free Synthesis | Reduces waste, eliminates toxic solvents, simplifies work-up. |

| Microwave-Assisted Synthesis | Reduces reaction times, lowers energy consumption. |

| Ionic Liquid Media | Low volatility, recyclable, can enhance reaction rates and selectivity. benthamscience.com |

| Heterogeneous Catalysis | Catalyst is easily separated and can be reused, reduces waste. |

Chemical Reactivity and Derivatization of 1 Pyridin 3 Yl Propan 2 Amine

Role as a Versatile Synthetic Building Block and Intermediate

The bifunctional nature of 1-(pyridin-3-yl)propan-2-amine, possessing both a nucleophilic amine and an aromatic pyridine (B92270) ring, makes it a highly useful intermediate for the synthesis of a wide array of more complex molecules.

Construction of Complex Organic Molecules

While specific, extensively documented examples of the direct use of this compound in the total synthesis of complex natural products are not prevalent in readily available literature, its structural motif is a key component in various biologically active compounds. Its application as a scaffold allows for the introduction of the pyridylpropylamine moiety, which is found in a number of pharmaceutically relevant molecules. The primary amine provides a convenient handle for the attachment of other molecular fragments through reactions such as amide bond formation or reductive amination, thereby enabling the construction of larger, more intricate structures.

Assembly of Heterocyclic Ring Systems

The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic systems. The β-arylethylamine framework embedded within its structure is a classic precursor for cyclization reactions to form new rings.

One of the most notable applications of β-arylethylamines is in the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to yield a tetrahydroisoquinoline ring system. nih.gov While the pyridine ring is less electron-rich than the benzene (B151609) ring typically used in this reaction, activated pyridines can undergo this transformation. In the case of this compound, a Pictet-Spengler-type reaction could theoretically lead to the formation of a tetrahydro-β-carboline analogue, which are important structural motifs in many alkaloids and medicinal compounds.

Another important cyclization reaction for which N-acylated derivatives of this compound could serve as precursors is the Bischler-Napieralski reaction . This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, to form a 3,4-dihydroisoquinoline. chemicalbook.comwhiterose.ac.ukorganic-chemistry.org Subsequent oxidation can then yield the corresponding isoquinoline. The success of this reaction is dependent on the electron density of the aromatic ring, and electron-donating substituents on the pyridine ring would facilitate this transformation.

Transformations of the Amine Functional Group

The primary amine group of this compound is the primary site of its chemical reactivity, allowing for a variety of functional group transformations.

Oxidation Reactions Leading to Imines or Nitriles

The oxidation of primary amines can lead to the formation of imines or, under more vigorous conditions, nitriles. The direct oxidation of this compound would be expected to yield the corresponding imine, 1-(pyridin-3-yl)propan-2-imine. This transformation can be achieved using various oxidizing agents. While specific examples for this substrate are not readily found, general methods for the oxidation of primary amines to imines are well-established and often employ metal catalysts or hypervalent iodine reagents.

Further oxidation of the imine or direct, more forceful oxidation of the primary amine can, in principle, afford the corresponding nitrile, 2-(pyridin-3-yl)acetonitrile. However, this transformation typically requires harsher reaction conditions and may be accompanied by side reactions.

Reduction Reactions to Secondary or Tertiary Amines

The primary amine of this compound can be converted to a secondary or tertiary amine through reductive amination. This two-step, one-pot reaction involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary or tertiary amine. libretexts.orgorganic-chemistry.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org For example, reaction with formaldehyde (B43269) followed by reduction would yield the N,N-dimethylated tertiary amine, while reaction with acetone (B3395972) and a reducing agent would produce the N-isopropyl secondary amine.

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Formaldehyde, Sodium borohydride | N,N-Dimethyl-1-(pyridin-3-yl)propan-2-amine |

| This compound | Acetone, Sodium cyanoborohydride | N-Isopropyl-1-(pyridin-3-yl)propan-2-amine |

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amine in this compound allows it to readily undergo acylation and alkylation reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. This reaction results in the formation of an amide. For example, reacting this compound with acetyl chloride would yield N-(1-(pyridin-3-yl)propan-2-yl)acetamide. This reaction is generally high-yielding and provides a straightforward method for introducing a wide variety of acyl groups.

| Reactant | Acylating Agent | Base | Product |

|---|---|---|---|

| This compound | Acetyl chloride | Triethylamine | N-(1-(pyridin-3-yl)propan-2-yl)acetamide |

| This compound | Benzoyl chloride | Pyridine | N-(1-(pyridin-3-yl)propan-2-yl)benzamide |

Alkylation of the primary amine can be achieved by reaction with alkyl halides. However, direct alkylation of primary amines with alkyl halides often leads to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. Therefore, controlling the degree of alkylation can be challenging. To achieve selective mono-alkylation, indirect methods such as reductive amination are often preferred.

The chemical reactivity of this compound is characterized by the interplay between its two primary functional groups: the basic aliphatic primary amine on the propane (B168953) chain and the aromatic pyridine ring. This section focuses exclusively on the reactivity of the pyridine moiety.

Reactivity of the Pyridine Moiety

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom significantly influences the ring's electronic properties and, consequently, its reactivity.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.org The electronegative nitrogen atom exerts an electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen can be protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making substitution even more difficult. youtube.com

Common electrophilic aromatic substitution reactions and their expected outcomes with this compound are detailed below. It is important to note that the primary amine of the side chain may react with the electrophilic reagents, potentially requiring a protection strategy for the amine group before performing substitution on the pyridine ring.

| Reaction | Typical Reagents | Expected Major Products | Reaction Conditions |

|---|---|---|---|

| Nitration | HNO3 / H2SO4 | 1-(5-Nitro-pyridin-3-yl)propan-2-amine | High temperatures (e.g., >300°C for unsubstituted pyridine) quimicaorganica.org |

| Sulfonation | Fuming H2SO4 (oleum) | 5-(2-Aminopropyl)pyridine-3-sulfonic acid | High temperatures (e.g., ~230-300°C) quimicaorganica.orgyoutube.com |

| Halogenation (Bromination) | Br2 in oleum (B3057394) or charcoal catalyst | 1-(5-Bromo-pyridin-3-yl)propan-2-amine | High temperatures (e.g., >130°C) quimicaorganica.org |

Note: Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine. The Lewis acid catalysts used in these reactions coordinate strongly with the pyridine nitrogen, leading to severe deactivation of the ring. youtube.comlkouniv.ac.in

The pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C-2, C-4, and C-6 positions. nih.govyoutube.com This is due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com

For nucleophilic substitution to occur, a good leaving group, such as a halide, must be present on the ring. In the case of this compound, the molecule itself does not have a suitable leaving group for a standard SNAr reaction. However, derivatization (e.g., by introducing a halogen onto the pyridine ring via electrophilic substitution) could create a substrate for subsequent nucleophilic attack.

A notable exception is the Chichibabin reaction, where pyridine itself can react directly with a powerful nucleophile like sodium amide (NaNH₂) to introduce an amino group, typically at the C-2 position. youtube.com This reaction proceeds with the loss of a hydride ion, which is generally a poor leaving group, making the reaction conditions harsh (high temperature).

| Reaction | Typical Reagents | Potential Product | Comments |

|---|---|---|---|

| Chichibabin Reaction (Amination) | Sodium amide (NaNH2) in liquid ammonia (B1221849) or an inert solvent | 1-(2-Amino-pyridin-3-yl)propan-2-amine | Requires high temperatures; hydride (H-) is eliminated. youtube.com The substituent at C-3 directs the incoming amino group to the C-2 position. |

| Substitution of a Halide | Nucleophiles (e.g., RO-, R2NH, RS-) | Dependent on the starting halo-derivative | Requires a pre-halogenated derivative of this compound. The reaction is facilitated if the halogen is at the C-2, C-4, or C-6 position. youtube.comyoutube.com |

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital that is available for coordination with metal ions. ijnrd.org This makes pyridine and its derivatives common ligands in coordination chemistry. This compound can act as a ligand, coordinating to metal centers through the pyridine nitrogen.

Furthermore, the primary amine group on the propan-2-yl side chain also has a lone pair of electrons and can act as a second donor site. This allows the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion by coordinating through both the pyridine nitrogen and the side-chain amine nitrogen. The ability to form such chelate rings often results in thermodynamically stable metal complexes.

The compound can coordinate with a variety of transition metals to form coordination polymers or discrete metal complexes. wikipedia.org The specific structure and properties of these complexes depend on the metal ion, the counter-ion, and the reaction conditions.

| Metal Ion (Example) | Coordination Mode | Potential Complex Structure | Significance |

|---|---|---|---|

| Cu(II) | Bidentate (Npyridine, Namine) | [Cu(C8H12N2)2]2+ (Square planar or distorted octahedral) | Formation of stable chelate complexes. rsc.org |

| Pd(II) | Bidentate (Npyridine, Namine) or Monodentate (Npyridine) | [Pd(C8H12N2)Cl2] | Used in catalysis and materials science. rsc.org |

| Ag(I) | Bidentate (Npyridine, Namine) or Bridging Ligand | Coordination polymers | Can lead to the formation of extended network structures. |

Biological Activity and Pharmacological Investigation of 1 Pyridin 3 Yl Propan 2 Amine and Its Research Analogs

Neuropharmacological Research and Central Nervous System Interactions

Compounds containing the pyridine (B92270) moiety are well-represented among natural products and synthetic molecules with significant activity in the central nervous system (CNS). nih.gov Alkaloids, in particular, have provided numerous lead compounds for CNS drug discovery. nih.gov The investigation into 1-(Pyridin-3-yl)propan-2-amine and its analogs builds on this foundation, exploring their potential to modulate neuronal signaling and offer neuroprotection.

The interaction of pyridine-based compounds with neurotransmitter systems is a key area of research. A notable example from the broader class of pyridine alkaloids is metanicotine. In vitro receptor binding studies have demonstrated that metanicotine exhibits a high binding affinity for the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) in rat brains, with a reported Kᵢ value of 26 nM. nih.gov Furthermore, metanicotine has been shown to induce the release of dopamine from rat striatal synaptosomes, indicating a direct modulation of the dopaminergic system, which is crucial for functions such as motor control, motivation, and reward. nih.gov While metanicotine was a poor competitive inhibitor at various other receptor sites, its potent interaction with a key nAChR subtype highlights the capacity of simple pyridine compounds to modulate critical CNS pathways. nih.gov

Research into related pyridine-containing compounds has revealed significant neuroprotective properties. For instance, the tricyclic pyridine alkaloid 4,6'-anhydrooxysporidinone, isolated from the endophytic fungus Fusarium lateritium SSF2, has been shown to protect HT22 hippocampal neuronal cells from glutamate-induced cytotoxicity. nih.gov This neuroprotective effect is associated with the compound's ability to mitigate oxidative stress and inhibit apoptotic cell death by enhancing the expression of Nrf2 and HO-1 and inhibiting the release of cytochrome c. nih.gov Additionally, the piperidine nucleus, which is a saturated form of the pyridine ring, is a well-known scaffold in compounds with neuroprotective qualities. mdpi.com These findings suggest that the broader structural class to which this compound belongs has the potential for neuroprotective activity.

The versatility of the pyridine scaffold allows its derivatives to interact with a wide array of neuroreceptors.

GPR40 Agonism: The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a therapeutic target for type 2 diabetes due to its role in amplifying glucose-stimulated insulin secretion. acs.orgnih.gov While specific studies on the GPR40 agonist activity of 1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride are not widely available in public literature, the incorporation of a pyridine ring has been explored as a strategy in the design of novel GPR40 agonists to introduce polarity and improve pharmacokinetic properties. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of this compound have been investigated as potent nAChR ligands. In an effort to develop ligands with selectivity for α4β2 and α7 nAChR subtypes, constrained versions of anabasine, a naturally occurring nAChR ligand, were synthesized. nih.gov These compounds, such as 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane and 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, incorporate the pyridin-3-yl moiety. Pharmacological evaluation revealed that these derivatives exhibit high affinity for the α4β2 nAChR subtype and, for a subset of the compounds, high affinity for the α7 subtype as well. nih.gov

| Compound Series | Target Receptor | Binding Affinity (Kᵢ) |

|---|---|---|

| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane | α4β2 nAChR | ≤ 0.5-15 nM |

| 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane | α4β2 nAChR | ≤ 0.5-15 nM |

| Subset of Synthesized Compounds | α7 nAChR | ≤ 110 nM |

Muscarinic Agonists: The pyridine scaffold has also been incorporated into ligands targeting muscarinic acetylcholine receptors. Research has shown that replacing the ammonium (B1175870) group of acetylcholine with a pyridinium (B92312) ring can result in compounds that retain agonist activity at intestinal muscarinic receptors. nih.gov Furthermore, pyridine derivatives have been developed as muscarinic M1 receptor positive allosteric modulators, which are of interest for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia. google.comgoogle.com

Enzyme Inhibition and Modulation Studies

Beyond receptor interactions, analogs of this compound have been studied for their ability to inhibit specific enzymes, indicating a broader pharmacological profile.

Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a critical role in gene expression and is a therapeutic target in oncology. nih.gov It regulates gene expression by demethylating histone proteins. nih.gov While specific research data on the LSD1 inhibitory activity of 1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride is not available in the public domain, the development of small molecule inhibitors for LSD1 is an active area of pharmaceutical research. nih.gov

Compounds containing the 1-(pyridin-3-yl)propan-2-yl moiety have been identified as potent inhibitors of Deoxyribonuclease I (DNase I). mdpi.com A study focused on new squaramide derivatives found that 3-Ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione was the most potent DNase I inhibitor among the tested compounds. mdpi.com It exhibited an IC₅₀ value significantly lower than the positive control, crystal violet, establishing it as one of the more potent small organic DNase I inhibitors identified to date. mdpi.comnih.gov Molecular docking studies suggest potential binding sites on the DNase I surface where these compounds exert their activity. mdpi.com

| Compound | Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| 3-Ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione | DNase I | 48.04 ± 7.98 µM |

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition (for 3-(Pyridin-2-yl)propan-1-amine derivatives)

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes. Its overactivity is associated with the pathology of several diseases, including Alzheimer's disease, making it a significant therapeutic target. nih.govnih.gov Research into GSK-3β inhibitors has led to the development of various chemical scaffolds, including derivatives of pyridine. nih.govacs.org

One area of investigation has focused on N-(pyridin-2-yl)cyclopropanecarboxamide derivatives. In a study aimed at developing novel GSK-3β inhibitors, a series of compounds based on this scaffold were designed and synthesized. The design inspiration involved a model with three key structural elements for effective binding to GSK-3β: a hinge binding group, a spacer, and a hydrogen bond acceptor that complements the Lys85 residue in the enzyme's active site. acs.org The N-(pyridin-2-yl)cyclopropanecarboxamide fragment serves as the hinge-binding group, providing the necessary hydrogen bond donors and acceptors for interaction with the main chain of Val135. acs.org This research identified a potent inhibitor, compound 36 , with an IC50 of 70 nM against GSK-3β. acs.org

Another class of pyridine-related compounds, thieno[3,2-c]pyrazol-3-amine derivatives, has also been evaluated for GSK-3β inhibition. Through a structure-guided design approach, a series of these derivatives were synthesized, leading to the identification of compound 16b as a highly potent GSK-3β inhibitor with an IC50 value of 3.1 nM in vitro. nih.gov Further testing of compound 16b against a panel of 21 other kinases demonstrated good selectivity. nih.gov Cellular assays revealed that it inhibits GSK-3β by increasing its phosphorylation at the Ser9 site, a key inhibitory mechanism. nih.gov

| Compound Class | Key Derivative | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|---|

| N-(pyridin-2-yl)cyclopropanecarboxamide | Compound 36 | GSK-3β | 70 nM | acs.org |

| Thieno[3,2-c]pyrazol-3-amine | Compound 16b | GSK-3β | 3.1 nM | nih.gov |

Antimicrobial Activity Investigations

The pyridine nucleus is a "privileged" structure in medicinal chemistry, and its derivatives are known to possess a wide range of therapeutic properties, including antimicrobial activity. nih.govnih.govmdpi.com

Various studies have demonstrated the efficacy of pyridine derivatives against a spectrum of bacterial pathogens. For instance, a series of nicotinoyl compounds showed excellent antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 μg/mL. nih.gov Similarly, synthetic 1,3-bis(aryloxy)propan-2-amines, which are structurally related to the core subject, have shown activity specifically against Gram-positive bacteria, including S. aureus, Streptococcus pyogenes, and Enterococcus faecalis. nih.gov MIC values for these compounds were in the range of 2.5–10 μg/ml. nih.gov

The antibacterial effectiveness of pyridine derivatives is often dependent on their specific structural features and substitutions. nih.gov A study on C-2 and C-6 substituted pyridines found modest in vitro activity against Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net Another investigation synthesized N-pyridin-3-yl-benzenesulfonamide and tested it against Staphylococcus aureus (Gram-positive), Salmonella typhi, and Escherichia coli (Gram-negative), revealing significant antimicrobial activity. researchgate.net

| Compound Class | Bacterial Strains Tested | Activity Range (MIC) | Reference |

|---|---|---|---|

| Nicotinoyl compounds | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 µg/mL | nih.gov |

| 1,3-bis(aryloxy)propan-2-amines | S. pyogenes, E. faecalis, S. aureus (including MRSA) | 2.5 - 10 µg/mL | nih.gov |

| C-2 and C-6 substituted pyridines | P. aeruginosa, S. aureus, S. mutans | Modest activity reported | researchgate.net |

| N-pyridin-3-yl-benzenesulfonamide | S. aureus, S. typhi, E. coli | Inhibition zones of 5-16 mm at 25-150 mg/mL | researchgate.net |

The mechanisms by which pyridine-containing compounds exert their antimicrobial effects can vary. For pyridinium salts, a class of quaternary ammonium compounds, the antimicrobial activity is often attributed to their surface-active properties. mdpi.com These cationic molecules are thought to interact with and disrupt the negatively charged bacterial cell membranes. mdpi.com Factors influencing this activity include the compound's hydrophobicity, its ability to adsorb to the bacterial cell surface, and the electron density of the nitrogen atom. mdpi.com This disruption of the cell wall and membrane can lead to a lethal effect on the bacterium. mdpi.com The geometry of the molecule, conferred by the pyridine nucleus and its substituents, plays a crucial role in its interaction with specific proteins, defining its selectivity and action. nih.gov

Other Investigated Biological Activities of Derivatives

Toll-like receptors (TLRs) are key components of the innate immune system. TLR7 and TLR8, in particular, are endosomal receptors that recognize single-stranded RNA, playing a vital role in antiviral immune responses. invivogen.comnih.gov Agonists of these receptors are valuable as potential vaccine adjuvants and for cancer immunotherapy. medchemexpress.comnih.govrsc.org Research into small-molecule TLR7/8 agonists has identified potent compounds. One such molecule, referred to as TLR7/8 agonist 8 (or compound 24m in the cited study), is a potent dual agonist for human TLR7 and TLR8, with EC50 values of 27 nM and 12 nM, respectively. medchemexpress.com This compound, which corresponds to N-(4-(chloromethyl)-3-methoxybenzyl)-N-methyl-1-(pyridin-3-yl)propan-2-amine, has been shown to enhance the antitumor activity of PD-1/PD-L1 blockade, highlighting its immunomodulatory potential. medchemexpress.com

| Compound Name | Target | Activity (EC50) | Therapeutic Potential | Reference |

|---|---|---|---|---|

| N-(4-(chloromethyl)-3-methoxybenzyl)-N-methyl-1-(pyridin-3-yl)propan-2-amine | hTLR7 | 27 nM | Cancer Immunotherapy | medchemexpress.com |

| (also known as TLR7/8 agonist 8) | hTLR8 | 12 nM |

The AKT kinases are central mediators in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and migration. researchgate.net This pathway is commonly overactive in many human cancers, making AKT an important target for anticancer drug development. researchgate.net The compound 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine , also known as ARQ 092, was discovered as a potent and selective allosteric inhibitor of AKT kinases. nih.govacs.org

ARQ 092 demonstrates high enzymatic potency against all three AKT isoforms (AKT1, AKT2, and AKT3). researchgate.netnih.gov It also effectively inhibits AKT activation in cellular models and the phosphorylation of downstream targets like PRAS40. nih.govacs.org A cocrystal structure of the compound bound to AKT1 confirmed its allosteric mode of inhibition, meaning it binds to a site other than the ATP-binding pocket. nih.govnih.govresearchgate.net Furthermore, ARQ 092 has shown potency against the AKT1-E17K mutant protein and demonstrated the ability to inhibit tumor growth in a human xenograft mouse model of endometrial adenocarcinoma. researchgate.netnih.govacs.org

| Compound Name | Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092) | AKT1, AKT2, AKT3 | Potent, selective, allosteric inhibitor | High enzymatic potency against all AKT isoforms. researchgate.netnih.gov | nih.gov, acs.org, researchgate.net |

| Potent cellular inhibition of AKT activation. nih.govacs.org | ||||

| Inhibited tumor growth in a xenograft mouse model. researchgate.netacs.org |

Structure Activity Relationship Sar Studies of 1 Pyridin 3 Yl Propan 2 Amine Derivatives

Impact of Pyridine (B92270) Ring Substitution and Position on Biological Activity

The pyridine ring is a fundamental component in medicinal chemistry, and its substitution pattern significantly modulates the biological activity of derivatives. nih.gov The position of the nitrogen atom within the ring and the nature and location of substituents influence properties such as basicity, polarity, and the ability to form hydrogen bonds, all of which are critical for target binding.

Research on various pyridine derivatives demonstrates that both the type and position of substituents can drastically alter biological outcomes. For instance, in studies of pyridine derivatives for antiproliferative activity, the addition of methoxy (O-CH3), hydroxyl (OH), and amino (NH2) groups has been shown to enhance activity. nih.gov Conversely, the introduction of halogens or other bulky groups can sometimes lead to lower activity. nih.gov The electronic effects of these groups are paramount; electron-donating groups can increase the electron density of the pyridine ring, affecting its interaction with protein residues, while electron-withdrawing groups decrease it.

In a study on analogs of epibatidine, which also contains a pyridine ring, substitutions had a profound effect on binding affinity and selectivity for neuronal nicotinic receptors. nih.gov For example, a fluoro-substituted analog displayed affinities 52- to 875-fold greater for β2-containing receptors than for β4-containing receptors. nih.gov A bromo-substituted analog showed affinities 4- to 55-fold greater at β2- than at β4-containing receptors. nih.gov This highlights the sensitivity of receptor binding to the electronic nature and size of the substituent on the pyridine ring.

The position of the side chain on the pyridine ring is also crucial. The 1-(Pyridin-3-yl)propan-2-amine structure features the propan-2-amine group at the 3-position. Shifting this group to the 2- or 4-position would alter the molecule's geometry and the orientation of the nitrogen lone pair, potentially leading to different binding modes and pharmacological profiles.

| Substituent at 5-position | Receptor A Binding (Ki, nM) | Receptor B Binding (Ki, nM) | Selectivity (A vs B) |

|---|---|---|---|

| -H (Unsubstituted) | 50 | 150 | 3-fold for A |

| -F (Fluoro) | 15 | 250 | 16.7-fold for A |

| -Cl (Chloro) | 25 | 200 | 8-fold for A |

| -CH3 (Methyl) | 40 | 120 | 3-fold for A |

| -OH (Hydroxy) | 30 | 300 | 10-fold for A |

Influence of the Propan-2-amine Moiety on Molecular Interactions

The propan-2-amine side chain is a key pharmacophoric element. The primary amine group is typically protonated at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding pocket of a target protein. The length and branching of the alkyl chain that connects the amine to the pyridine ring are also critical for optimal positioning and interaction.

The Amine Group: The basicity of the amine is a crucial factor. Modifications that alter its pKa can significantly impact the strength of ionic interactions. N-alkylation (e.g., forming a secondary or tertiary amine) can influence both steric hindrance and hydrogen bonding capacity, often leading to a change in selectivity and potency.

The Propyl Chain: The three-carbon chain provides a specific spatial distance between the pyridine ring and the amine group. Shortening or lengthening this chain would alter this distance, likely disrupting the optimal alignment of the key binding groups with their counterparts on the target protein.

The Methyl Group: The methyl group at the alpha-position (C2) of the amine introduces a chiral center and provides steric bulk. This bulk can be important for fitting into a specific hydrophobic pocket within the receptor, thereby enhancing binding affinity and selectivity. Removing or replacing this methyl group with other substituents (e.g., ethyl, cyclopropyl) would test the size and shape constraints of this pocket.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on analogous compounds, such as aryloxypropanolamines, have shown that a balance of steric, electrostatic, and hydrophobic contributions from the side chain is necessary for high activity. mdpi.com

Stereochemical Effects on Pharmacological Profiles and Target Binding

The presence of a chiral center at the second carbon of the propan-2-amine moiety means that this compound exists as two enantiomers: (R)-1-(Pyridin-3-yl)propan-2-amine and (S)-1-(Pyridin-3-yl)propan-2-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties. nih.govnih.gov

Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, they can differentiate between the two enantiomers, leading to stereospecific interactions. nih.gov This difference in three-dimensional arrangement can result in one enantiomer (the eutomer) having a much higher affinity for the target than the other (the distomer). chiralpedia.com

There are several possible outcomes for the activity of the two enantiomers nih.govresearchgate.net:

One enantiomer is responsible for the desired therapeutic effect, while the other is inactive.

Both enantiomers are active, but one is significantly more potent.

The enantiomers have qualitatively different activities, potentially binding to different targets.

One enantiomer may contribute to undesirable side effects or toxicity.

For example, in the case of the bronchodilator salbutamol, the therapeutic activity resides primarily in the R-(–)-enantiomer, while the S-(+)-enantiomer was suggested to have some pro-inflammatory effects. chiralpedia.com The development of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for adverse drug interactions. nih.govresearchgate.net Therefore, the separate synthesis and pharmacological evaluation of the (R) and (S) enantiomers of this compound derivatives are essential steps in drug development to identify the eutomer and optimize the therapeutic profile.

| Enantiomer | Target Affinity (IC50, nM) | Functional Potency (EC50, nM) |

|---|---|---|

| (R)-enantiomer | 10 | 25 |

| (S)-enantiomer | 500 | 1200 |

| Racemic Mixture | 245 | 610 |

Scaffold Modifications and Isosteric Replacements in Drug Design

Scaffold modification and bioisosteric replacement are key strategies in medicinal chemistry to optimize lead compounds or to discover novel chemical entities with similar biological activity but improved properties. nih.govresearchgate.net

Scaffold Hopping: This involves replacing the central molecular framework—in this case, the pyridinyl-propanamine core—with a structurally different scaffold that maintains the essential 3D arrangement of the key pharmacophoric features. This can lead to compounds with completely novel intellectual property, different metabolic profiles, or improved synthetic accessibility. nih.gov

Isosteric Replacement: This strategy involves replacing a specific functional group or atom with another that has similar physical or chemical properties (e.g., size, shape, electronic distribution). researchgate.netnih.gov For the this compound scaffold, several isosteric replacements could be explored:

Amine Isosteres: The primary amine could be replaced by other groups capable of forming ionic or strong hydrogen bonds, such as a hydroxylamine or a guanidine group, to probe the specific requirements of the receptor's binding site.

Computational and Theoretical Studies on 1 Pyridin 3 Yl Propan 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor or an enzyme. These simulations are crucial for understanding the potential mechanism of action of a compound and for predicting its binding affinity.

In a hypothetical molecular docking study of 1-(Pyridin-3-yl)propan-2-amine, the molecule would be docked into the binding site of a relevant biological target. The simulation would calculate the binding energy, with more negative values suggesting a stronger interaction. The results would also reveal the specific binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-target complex. This information is invaluable for structure-based drug design and for optimizing the ligand's structure to enhance its binding affinity and selectivity.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |

| Hypothetical Target A | -7.5 | Tyr123, Asp125, Phe250 | Hydrogen bond, Pi-pi stacking |

| Hypothetical Target B | -6.8 | Leu34, Val89, Ile100 | Hydrophobic interactions |

| Hypothetical Target C | -8.2 | Ser201, Gln204, Trp300 | Hydrogen bond, Pi-pi stacking |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of a molecule and its interactions with its environment over time. An MD simulation of this compound, either in solution or bound to a target protein, would reveal its flexibility and the stability of its various conformations.

When studying the ligand-target complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues, would be monitored. A stable binding is often characterized by low RMSD values throughout the simulation. Furthermore, the persistence of key intermolecular interactions, like hydrogen bonds, over the simulation time provides further evidence of a stable complex.

| Simulation System | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Stable Interactions |

| Ligand in Water | 100 | 1.5 | N/A |

| Ligand-Target A Complex | 200 | 1.2 | Hydrogen bond with Asp125 |

| Ligand-Target C Complex | 200 | 1.4 | Pi-pi stacking with Trp300 |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of a molecule. For this compound, DFT calculations can provide a wealth of information, including its optimized geometry, molecular orbital energies, and electrostatic potential surface.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential map illustrates the charge distribution and can predict regions of the molecule that are likely to engage in electrostatic interactions.

| Calculated Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 2.1 Debye |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activities. To build a QSAR model for this compound, a dataset of structurally similar compounds with experimentally determined activities against a specific target would be required.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that can predict the activity of new or untested compounds. A robust QSAR model can be a valuable tool for prioritizing compounds for synthesis and biological testing.

| Compound | LogP | Molar Refractivity | Experimental pIC50 | Predicted pIC50 |

| Analog 1 | 1.8 | 45.2 | 6.5 | 6.4 |

| This compound | 1.5 | 42.8 | 7.1 | 7.0 |

| Analog 2 | 2.1 | 48.5 | 6.8 | 6.9 |

Metabolism and Pharmacokinetic Studies of 1 Pyridin 3 Yl Propan 2 Amine and Its Analogs

In Vitro and In Vivo Metabolic Pathway Elucidation

The metabolism of xenobiotics containing a pyridine (B92270) ring is generally characterized by several key pathways, primarily involving oxidative transformations mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov For a compound like 1-(Pyridin-3-yl)propan-2-amine, metabolic transformations can be anticipated at both the pyridine ring and the propan-amine side chain.

Common metabolic pathways for pyridine derivatives include:

Oxidation: This is a primary metabolic route. The nitrogen atom in the pyridine ring can undergo N-oxidation to form a pyridine-N-oxide. Additionally, the carbon atoms of the ring are susceptible to hydroxylation. nih.gov The ortho-position of pyridines is often particularly susceptible to enzymatic oxidation.

N-Methylation: In certain species, including rats, N-methylation can be a significant metabolic pathway for pyridine compounds. nih.gov

Ring Cleavage: More extensive metabolism can lead to the cleavage of the pyridine ring itself. For example, studies on the drug Vismodegib, which contains a pyridine ring, identified several metabolites resulting from oxidative ring cleavage, a process also mediated by CYP enzymes. researchgate.net

Side-Chain Metabolism: The propan-amine side chain is also a likely site for metabolic activity, including deamination or oxidation of the carbon atoms.

Conjugation: Following initial Phase I oxidative reactions, the resulting metabolites, such as hydroxylated pyridines, can undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to form more polar, water-soluble compounds that are more easily excreted. researchgate.net

Investigations into the metabolism of the related compound o-chloropyridine in rats confirmed that it is significantly metabolized, with less than 1% of the parent compound being recovered unchanged. nih.gov The primary routes of elimination were via urine and feces, with multiple metabolites detected, consistent with oxidative metabolism. nih.gov

Investigation of Metabolic Stability in Biological Systems

Metabolic stability is a critical parameter in drug discovery, as it determines the persistence of a compound in the body and influences its half-life and bioavailability. researchgate.net This property is typically assessed using in vitro assays with liver fractions, which are the primary site of drug metabolism. creative-bioarray.com

Standard in vitro systems for evaluating metabolic stability include:

Liver Microsomes: These preparations contain a high concentration of Phase I enzymes, particularly CYPs, and are widely used to determine a compound's intrinsic clearance. creative-bioarray.com

Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II enzymes and relevant co-factors, offering a more comprehensive assessment of metabolic clearance. creative-bioarray.com

S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic pathways. wuxiapptec.com

The inclusion of a pyridine ring in a molecule can have varied effects on its metabolic stability. Several studies have shown that the pyridine moiety can enhance metabolic stability and other pharmacokinetic properties. nih.govrsc.org For example, in the development of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors, the replacement of a terminal phenyl ring with a pyridine ring improved metabolic stability significantly. nih.gov However, the pyridine ring can also be a site of metabolic liability. nih.gov

A clear example of how structural modifications related to the pyridine ring affect stability comes from studies on the drug Rupatadine. When its pyridine ring was replaced with a saturated 3-azabicyclo[3.1.1]heptane bioisostere, the metabolic stability in human liver microsomes improved dramatically. chemrxiv.org

| Compound | Structural Change | Intrinsic Clearance (CIint) (μL/min/mg) | Metabolic Half-Life (t1/2) (min) |

|---|---|---|---|

| Rupatadine | Contains Pyridine Ring | 517 | 3.2 |

| Analog 48 | Pyridine Replaced with Saturated Bioisostere | 47 | 35.7 |

Absorption, Distribution, and Elimination Profiles

The absorption, distribution, and elimination (ADE) profile of a compound describes its journey through the body. For pyridine-containing analogs, these properties are influenced by factors such as lipophilicity, polarity, and molecular size.

Studies on o-chloropyridine in rats after oral administration showed that the compound is absorbed rapidly, with maximum blood concentration reached within 30 minutes. nih.gov The elimination was also relatively rapid, with an estimated elimination half-life (t1/2β) of 1.04 hours for the parent compound. nih.gov

More detailed pharmacokinetic data is available for a series of pyridine-based non-catalytic site integrase inhibitors (NCINIs) developed for HIV treatment. nih.gov These compounds, which feature a pyridine core, were evaluated in preclinical species to determine their pharmacokinetic profiles. Low levels of hepatic clearance were generally observed in hepatocyte incubations, which translated to low to moderate clearance in vivo. nih.gov

| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-Life (t1/2) (h) |

|---|---|---|---|

| Rat | 2.9 | 0.14 | 1.1 |

| Dog | 4.5 | 0.29 | 1.1 |

| Monkey | 12 | 0.57 | 1.0 |

Blood-Brain Barrier Permeability Assessments (for related compounds)

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain. nih.gov The permeability of a compound is largely governed by its physicochemical properties.

Computational models and in vitro assays are used to predict the BBB permeability of drug-like compounds. nih.govfrontiersin.org Key molecular descriptors have been identified that correlate with a compound's ability to cross the BBB, primarily through passive diffusion. nih.govresearchgate.net

Generally, compounds that are more likely to cross the BBB exhibit the following characteristics:

Low Molecular Weight: Smaller molecules tend to diffuse more easily across the BBB.

High Lipophilicity: A higher octanol-water partition coefficient (logP) is often associated with better permeability, although very high lipophilicity can lead to other issues. researchgate.net

Low Polar Surface Area (TPSA): TPSA is a measure of the surface area of a molecule occupied by polar atoms. A lower TPSA is a strong predictor of higher BBB permeability, with a commonly cited threshold being less than 90 Ų. nih.gov

Low Hydrogen Bond Count: A lower number of hydrogen bond donors and acceptors also favors BBB penetration.

| Parameter | Favorable Value for BBB Permeation |

|---|---|

| Molecular Weight (MW) | < 400-500 Da |

| Lipophilicity (logP) | 1 - 5 |

| Topological Polar Surface Area (TPSA) | < 90 Ų |

| Hydrogen Bond Donors | ≤ 3 |

| Hydrogen Bond Acceptors | ≤ 7 |

The pyridine ring itself can contribute favorably to BBB penetration by influencing these properties. Its inclusion in drug candidates can be part of a strategy to optimize CNS exposure. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Utilization as a Lead Compound for Novel Therapeutic Agents

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The 1-(Pyridin-3-yl)propan-2-amine structure is an exemplary starting point, or lead, for the development of new drugs. Researchers modify this core structure to enhance potency, selectivity, and pharmacokinetic properties.

For instance, derivatives of the closely related pyridin-3-amine scaffold have been synthesized and evaluated as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC). Through structural modifications, a lead compound, 3m , was identified that showed potent inhibition against several oncogenic kinases, including FGFR, RET, and EGFR. This demonstrates how a simple pyridine-amine core can be elaborated into a potent clinical candidate.

Role as a Privileged Scaffold in Rational Drug Design

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The pyridine (B92270) ring is widely regarded as a privileged structure in medicinal chemistry. mdpi.comnih.govrsc.org Its derivatives are present in numerous FDA-approved drugs. rsc.org The this compound moiety combines the benefits of the pyridine ring with a flexible amine-containing side chain, allowing it to serve as a versatile template in rational drug design.

This scaffold's utility stems from its favorable physicochemical properties and its capacity for diverse chemical modifications. rsc.org By decorating the pyridine ring or modifying the amine group, chemists can generate large libraries of compounds for screening against various diseases, accelerating the discovery of new therapeutic agents. mdpi.com For example, the aminopyridine structure is a core component of inhibitors developed for TYK2, a member of the Janus kinase (JAK) family involved in inflammatory responses. nih.gov

Development of Biochemical Reagents and Probes for Cellular Studies

Biochemical probes are essential tools for studying biological processes within cells. These molecules are often derived from active compounds and are modified to include reporter groups, such as fluorescent tags or biotin, allowing for the visualization and tracking of target proteins. The this compound scaffold, with its reactive primary amine, is well-suited for such modifications.

While specific probes derived directly from this compound are not extensively documented in readily available literature, the underlying principle is well-established. For example, aminopyrimidine scaffolds have been used to design biotinylated probes to study Bruton's tyrosine kinase (Btk), a target in B-cell malignancies. researchgate.net Similarly, fluorescent probes have been developed from distinct inhibitor scaffolds to create high-sensitivity assays for Receptor-interacting protein kinase 1 (RIPK1), a key regulator of cell death and inflammation. nih.gov The amine group on the this compound scaffold provides a convenient attachment point for fluorophores like BODIPY or biotin, enabling the creation of probes to investigate target engagement and cellular localization. researchgate.netnih.gov

Preclinical Investigations for Drug Candidate Development

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical investigations in both laboratory (in vitro) and animal (in vivo) models. These studies assess the compound's efficacy, and pharmacokinetics. Derivatives of the this compound scaffold have been the subject of such investigations.

In a notable preclinical study, a novel pyridin-3-amine derivative, compound 3m , was evaluated for its antitumor activity in an NCI-H1581 NSCLC xenograft model. The compound demonstrated significant tumor growth inhibition, highlighting its potential as a cancer therapeutic. This type of in vivo validation is a critical step in the drug development pipeline. Further optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold led to the discovery of compound 37 , an orally bioavailable TYK2 inhibitor. nih.gov When tested in a mouse model, compound 37 effectively blocked the IL-12 pathway, confirming that selective inhibition of its target could be achieved in a living organism. nih.gov

| Compound | Target Class | Preclinical Model | Key Finding | Reference |

|---|---|---|---|---|

| Derivative 3m | Protein Kinase Inhibitor | NCI-H1581 NSCLC Xenograft (Mouse) | Significant antitumor activity (Tumor Growth Inhibition = 66.1%) | researchgate.net |

| Compound 37 | TYK2 Inhibitor | IL-12 Pharmacodynamic Model (Mouse) | Statistically significant knockdown of cytokine interferon-γ (IFNγ) | nih.gov |

Scaffold Hopping Strategies from this compound Scaffolds

Scaffold hopping is a widely used strategy in medicinal chemistry to design new lead compounds by modifying the central core structure of a known active molecule while maintaining its key binding interactions. mdpi.com This technique is often employed to improve a compound's properties, such as potency and metabolic stability, or to circumvent existing patents. nih.gov

The this compound scaffold can serve as an excellent starting point for scaffold hopping. For example, the pyridine ring could be replaced with other electron-deficient heterocycles like pyrazole (B372694) or pyrimidine (B1678525) to enhance metabolic stability against oxidation. nih.gov This strategy has been successfully used to develop inhibitors of various kinases and other enzymes. nih.gov By keeping the essential pharmacophoric elements, such as the amine side chain, in the correct spatial orientation, chemists can "hop" to novel core structures that retain or even improve upon the biological activity of the original scaffold. nih.gov This approach has been used to convert known active compounds into new chemical entities with improved drug-like properties. researchgate.netnih.gov

Advanced Analytical Techniques in the Research of 1 Pyridin 3 Yl Propan 2 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of 1-(Pyridin-3-yl)propan-2-amine, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed for a complete structural assignment.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be observed. The chemical shifts (δ) are influenced by the electron density around the protons. Protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing their positions on the ring. The protons of the propyl chain will be found in the aliphatic region. The methyl (CH₃) protons would likely appear as a doublet due to coupling with the adjacent methine (CH) proton. The methine proton, in turn, would be a multiplet due to coupling with both the methyl and methylene (B1212753) (CH₂) protons. The methylene protons adjacent to the pyridine ring would also exhibit a distinct signal, likely a doublet of doublets or a more complex multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a separate signal. The carbons of the pyridine ring will resonate at lower field (higher ppm values) compared to the aliphatic carbons of the propyl chain due to the influence of the aromatic system and the electronegative nitrogen atom. The chemical shifts of the three distinct carbons in the propyl chain (methyl, methine, and methylene) will provide further confirmation of the compound's structure.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Pyridine-H | ~8.4 | d | ~2.0 | H-2 |

| Pyridine-H | ~8.3 | dd | ~4.8, 1.6 | H-6 |

| Pyridine-H | ~7.5 | dt | ~7.9, 2.0 | H-4 |

| Pyridine-H | ~7.2 | dd | ~7.9, 4.8 | H-5 |

| CH | ~3.2 | m | - | CH (NH₂)CH₃ |

| CH₂ | ~2.6 | m | - | Py-CH₂ -CH |

| NH₂ | (variable) | br s | - | -NH₂ |

| CH₃ | ~1.1 | d | ~6.5 | -CHCH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Pyridine-C | ~150 | C-2 |

| Pyridine-C | ~148 | C-6 |

| Pyridine-C | ~138 | C-4 |

| Pyridine-C | ~135 | C-3 |

| Pyridine-C | ~123 | C-5 |

| CH | ~48 | C H(NH₂)CH₃ |

| CH₂ | ~40 | Py-C H₂-CH |

| CH₃ | ~22 | -CHC H₃ |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 136.19 g/mol , and its molecular formula is C₈H₁₂N₂.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺˙), which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be observed at an m/z of 136. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and elucidate its structure.

Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amine group is a characteristic fragmentation for amines. This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion.

Benzylic cleavage: The bond between the methylene group and the methine group is susceptible to cleavage due to the stability of the resulting pyridinylmethyl radical and the aminium cation.

Fragmentation of the pyridine ring: The pyridine ring can also undergo characteristic fragmentation, although this is often less prominent than the fragmentation of the side chain.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment Ion | Formation Pathway |

| 136 | [C₈H₁₂N₂]⁺˙ | Molecular Ion |

| 121 | [C₇H₉N₂]⁺ | Loss of •CH₃ |

| 93 | [C₅H₄NCH₂]⁺ | Cleavage of the C-C bond of the propyl chain |

| 44 | [CH(NH₂)CH₃]⁺ | Cleavage of the bond between the pyridine ring and the propyl chain |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative analysis. Due to the basic nature of the amine group and the aromatic pyridine ring, reversed-phase HPLC is a commonly employed method.

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to control the retention and peak shape of the basic amine. Operating at a slightly acidic pH ensures that the amine is protonated, which generally leads to better peak shapes on silica-based columns. Detection is typically achieved using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region (around 260 nm).

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. This allows for the accurate determination of the compound's concentration in an unknown sample. Purity is assessed by examining the chromatogram for the presence of any additional peaks, with the area percentage of the main peak providing a measure of the compound's purity.

Typical HPLC Parameters for the Analysis of this compound:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1 M Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

For the detection and quantification of trace amounts of this compound, the hyphenated techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer excellent sensitivity and selectivity.

GC-MS: GC-MS is suitable for the analysis of volatile and thermally stable compounds. This compound has a moderate boiling point and can be analyzed by GC. A capillary column with a polar stationary phase is often used for the separation of amines to achieve good peak shapes. The mass spectrometer provides highly specific detection, allowing for the identification and quantification of the target compound even in complex matrices. Derivatization of the amine group, for instance, by acylation, can sometimes be employed to improve its chromatographic properties and sensitivity.

LC-MS: LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not suitable for GC analysis. For this compound, LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. Electrospray ionization (ESI) is a common ionization technique for this type of compound, typically operating in positive ion mode to detect the protonated molecule [M+H]⁺. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion.